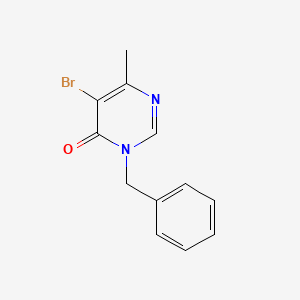
3-Benzyl-5-bromo-6-methyl-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5-bromo-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with the molecular formula C12H11BrN2O. This compound is part of the dihydropyrimidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-bromo-6-methyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-bromo-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the bromine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Benzyl-5-bromo-6-methyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Benzyl-5-bromo-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-methyl-3,4-dihydropyrimidin-4-one: Similar in structure but lacks the benzyl group.
3-Benzyl-6-methyl-3,4-dihydropyrimidin-4-one: Similar but lacks the bromine atom.
3-Benzyl-5-chloro-6-methyl-3,4-dihydropyrimidin-4-one: Similar but has a chlorine atom instead of bromine.
Uniqueness
3-Benzyl-5-bromo-6-methyl-3,4-dihydropyrimidin-4-one is unique due to the presence of both the benzyl and bromine substituents, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H11BrN2O |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
3-benzyl-5-bromo-6-methylpyrimidin-4-one |
InChI |
InChI=1S/C12H11BrN2O/c1-9-11(13)12(16)15(8-14-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
InChI Key |
IFHXXJACZQCYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=N1)CC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


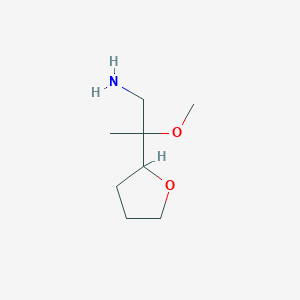
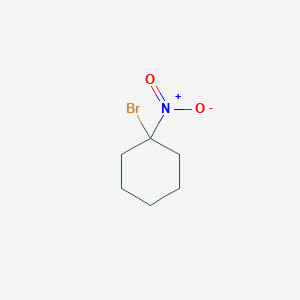
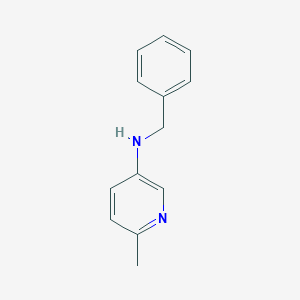
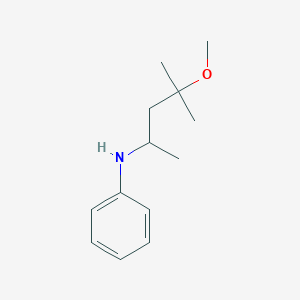
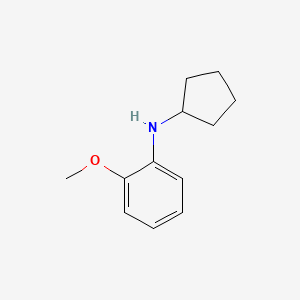
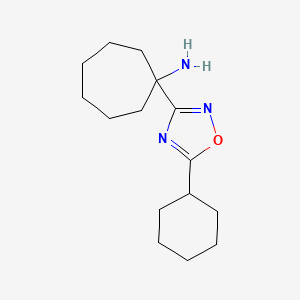


![[(2-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13290558.png)
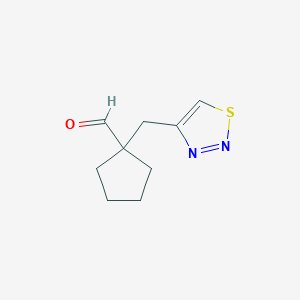


![2-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13290594.png)
![(Hex-5-en-2-yl)[(2-methylphenyl)methyl]amine](/img/structure/B13290603.png)
